molecular formula C14H11ClN2S B11846781 2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine

2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine

Cat. No.: B11846781
M. Wt: 274.8 g/mol
InChI Key: PBJDWCZEIQBYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction involving the thiophene derivative and a suitable amidine or guanidine derivative.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.

Scientific Research Applications

2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine has shown potential in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic or signaling pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

    DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-4-chloro-6-methylthieno[3,2-d]pyrimidine: A structural isomer with a different arrangement of the thiophene and pyrimidine rings.

    2-Benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine: A compound with a methyl group at a different position on the thienopyrimidine core.

    2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine: A compound with an ethyl group instead of a methyl group.

Uniqueness

2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl, chloro, and methyl groups in specific positions enhances its potential for targeted applications in various fields.

Properties

Molecular Formula

C14H11ClN2S

Molecular Weight

274.8 g/mol

IUPAC Name

2-benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C14H11ClN2S/c1-9-7-11-13(15)16-12(17-14(11)18-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

PBJDWCZEIQBYRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(N=C2Cl)CC3=CC=CC=C3

Origin of Product

United States

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